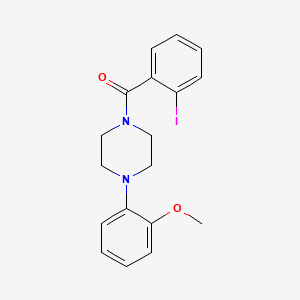![molecular formula C21H32N2O3S B3436026 N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3436026.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide, commonly known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
SCH 58261 selectively antagonizes adenosine A2A receptors, which are G protein-coupled receptors that are widely expressed in the brain, heart, and immune system. Adenosine A2A receptors play a key role in regulating various physiological processes, including neurotransmitter release, inflammation, and cell proliferation. By blocking the activation of these receptors, SCH 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
SCH 58261 has been shown to have a number of biochemical and physiological effects in various animal models and cell lines. These effects include the modulation of neurotransmitter release, the inhibition of inflammation and oxidative stress, and the regulation of cell proliferation and apoptosis. Additionally, SCH 58261 has been shown to improve cognitive function, reduce cardiac hypertrophy, and inhibit the growth and metastasis of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using SCH 58261 in lab experiments include its high selectivity for adenosine A2A receptors, its well-established synthesis method, and its extensive characterization in various animal models and cell lines. However, some limitations of using SCH 58261 include its relatively low potency compared to other adenosine A2A receptor antagonists, its potential off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on SCH 58261, including the development of more potent analogs, the investigation of its potential therapeutic benefits in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of SCH 58261 in combination with other drugs or therapies may provide synergistic effects and enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
SCH 58261 has been extensively studied for its potential use in various scientific research applications, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular disease, it has been shown to reduce cardiac hypertrophy and improve cardiac function. In cancer research, it has been shown to inhibit the growth and metastasis of certain types of cancer cells.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-17(2)16-23-27(25,26)20-11-8-19(9-12-20)10-13-21(24)22-15-14-18-6-4-3-5-7-18/h6,8-9,11-12,17,23H,3-5,7,10,13-16H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXUCBVIMAQIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B3435955.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3435962.png)
![1-(diphenylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3435963.png)
![3-[1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3435967.png)
![1-[5,7-dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3435980.png)
![N-cyclopropyl-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3435988.png)
![1-{[4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B3435995.png)
![7-oxo-7H-furo[3,2-g]chromen-9-yl acetate](/img/structure/B3436003.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B3436004.png)
![3-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3436012.png)
![2-(5-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3436019.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3436028.png)
![N-benzyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3436046.png)
